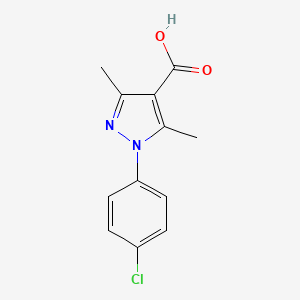

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIAUFPOUMFDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183101 | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113808-87-0 | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113808-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazole Ring Formation and Substitution

Condensation of Hydrazines with α,β-Ethylenic Ketones or Chalcones:

Pyrazole rings are commonly synthesized by reacting aryl hydrazines with chalcones or α,β-unsaturated ketones under catalytic conditions. For example, 4-chlorophenylhydrazine can be condensed with suitable diketones or chalcones to form the pyrazole ring with the 4-chlorophenyl substituent at the 1-position.Methylation at 3,5-Positions:

The 3,5-dimethyl substitution is typically introduced by using methyl-substituted diketones or by alkylation of pyrazoline intermediates. Alkylation with reagents such as lithium diisopropylamide (LDA) followed by oxidation can yield 3,5-dimethylpyrazoles.

Introduction of the Carboxylic Acid Group

Ester Formation and Hydrolysis:

The carboxylic acid at the 4-position is often introduced via ester intermediates. For instance, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be synthesized by condensation of diethyl oxalate with methylhydrazine derivatives, followed by cyclization. Subsequent hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.Direct Carboxylation:

Some methods involve direct carboxylation of pyrazole intermediates using carbon dioxide or other carboxylating agents, although these are less common for this specific compound.

Multi-Step One-Pot Processes

One-Pot Dehydrogenation and Substitution:

A patented process describes a one-pot method where l-(4-chlorophenyl)-pyrazolidin-3-one is dehydrogenated in a polar aprotic solvent to form l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, which then reacts directly with alkylating agents without isolation of intermediates. This approach improves efficiency and reduces purification steps.Use of Polar Aprotic Solvents:

Solvents such as dimethylformamide, dimethyl sulfoxide, acetonitrile, and tetrahydrofuran are employed to facilitate both dehydrogenation and subsequent substitution reactions in a continuous process.

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is commonly used to purify intermediates and final products.

- Crystallization: Recrystallization from suitable solvents is employed to obtain high-purity crystalline products.

- Spectroscopic Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.

Summary of Key Research Findings

- The synthesis of this compound is best achieved via multi-step organic synthesis involving condensation, methylation, chlorination, and hydrolysis steps.

- One-pot processes using polar aprotic solvents enhance efficiency by combining dehydrogenation and substitution without isolating intermediates.

- High yields (above 80%) are achievable with careful control of reaction conditions, particularly temperature and reagent stoichiometry.

- The use of methylhydrazine and diethyl oxalate as starting materials is a reliable route to the pyrazole core with carboxylic acid functionality.

- The 4-chlorophenyl substituent is introduced via chlorination or by using 4-chlorophenylhydrazine in the initial condensation step.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

- Oxidation products include carboxylate derivatives.

- Reduction products include dihydropyrazole derivatives.

- Substitution products vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the biological activity against various bacterial strains. A study indicated that specific derivatives demonstrated activity comparable to standard antibiotics, highlighting their potential as therapeutic agents in treating bacterial infections .

Anticancer Properties

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further development in cancer therapies .

Agricultural Applications

The compound is also noted for its role in agricultural chemistry, particularly as an impurity in pesticide formulations. Its presence can influence the efficacy and stability of pesticides, making it essential for the registration of new agricultural chemicals . Its application in this field underscores the importance of understanding its chemical behavior and interactions with biological systems.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, kinases, and G-protein coupled receptors.

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

The compound’s structural and functional attributes can be compared to analogous pyrazole derivatives to highlight differences in reactivity, bioactivity, and applications. Below is a detailed analysis:

Table 1: Structural Comparison with Analogous Compounds

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The 4-chlorophenyl group in the reference compound enhances electrophilicity, promoting interactions with nucleophilic residues in biological targets (e.g., enzymes or DNA). In contrast, the 4-isopropylphenyl analog (258.32 g/mol) exhibits higher lipophilicity, favoring membrane penetration in agrochemical applications .

- Replacing the 4-ClPh with a cyclohexyl group (222.28 g/mol) introduces steric hindrance, reducing binding affinity but increasing selectivity for hydrophobic enzyme pockets .

Functional Group Influence: The carboxylic acid group in the reference compound enables hydrogen bonding and salt bridge formation, critical for receptor binding. In contrast, ethyl ester derivatives (e.g., 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester) show reduced acidity and altered pharmacokinetics . Chloropropyl-substituted analogs (218.66 g/mol) exhibit enhanced solubility in organic solvents, facilitating their use in synthetic intermediates .

Halogen-Specific Reactivity :

- Bromine or fluorine substitutions (e.g., 1-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid) alter reactivity patterns due to differences in electronegativity and bond strength, impacting nucleophilic substitution rates .

Actividad Biológica

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 113808-87-0) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₁ClN₂O₂

- Molecular Weight : 250.68 g/mol

- IUPAC Name : this compound

- Structure :

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.46 | Induces autophagy |

| MCF7 | 0.01 | Inhibition of Aurora-A kinase |

| NCI-H460 | 0.03 | Apoptosis induction |

These findings suggest that the compound may act through multiple pathways, including apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The pyrazole moiety is recognized for its anti-inflammatory properties. Research indicates that compounds bearing this structure can inhibit inflammatory mediators and cytokines. The specific mechanisms involved may include the inhibition of phosphodiesterase enzymes, which play a crucial role in inflammatory signaling pathways .

Antimicrobial Effects

The compound's antimicrobial activity has also been documented. Pyrazole derivatives have been shown to exhibit significant antibacterial and antifungal activity against various pathogens. This broad spectrum of activity could be attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : The compound may inhibit specific phosphodiesterases (e.g., PDE4B), leading to increased levels of cyclic AMP (cAMP), which modulates various physiological responses including inflammation and cell proliferation .

- Cell Cycle Regulation : By targeting key regulatory proteins such as Aurora-A kinase, the compound can interfere with cancer cell cycle progression, promoting apoptosis in malignant cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in preclinical models:

- Study on Antitumor Activity : A study conducted by Li et al. demonstrated that the compound significantly inhibited tumor growth in xenograft models, with an IC₅₀ value indicating potent activity against multiple cancer types .

- Anti-inflammatory Research : In a model of acute inflammation, the compound reduced edema and pro-inflammatory cytokine levels significantly compared to controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

- Methodology :

- X-ray Diffraction (XRD) : Determines crystallinity and unit cell parameters. Index (h k l) values to confirm the monoclinic or orthorhombic system, as seen in structurally similar pyrazole derivatives .

- FTIR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, O-H stretch at 2500–3000 cm⁻¹). Compare with reference spectra of 3,5-dimethyl-pyrazole-carboxylic acid analogs .

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.5 ppm) .

Q. How can the purity of this compound be assessed post-synthesis?

- Methodology :

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with a C18 column and UV detection at 254 nm.

- Melting Point Analysis : Compare observed melting points with literature values (e.g., deviations >2°C suggest impurities) .

- Elemental Analysis : Validate %C, %H, %N, and %Cl to ±0.3% of theoretical values .

Advanced Research Questions

Q. What synthetic routes effectively introduce the 4-chlorophenyl group into the pyrazole ring?

- Methodology :

- Vilsmeier-Haack Reaction : Formylate 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives, followed by nucleophilic substitution with 4-chlorophenylboronic acid under Suzuki coupling conditions (Pd catalyst, 80–100°C) .

- Condensation Reactions : React hydrazine derivatives with β-keto esters bearing a 4-chlorophenyl moiety. Optimize solvent (e.g., ethanol or DMF) and reflux duration (6–12 hours) .

Q. How do substituents on the pyrazole ring influence reactivity in further derivatization?

- Methodology :

- Steric Effects : The 3,5-dimethyl groups hinder electrophilic substitution at adjacent positions. Use bulky reagents (e.g., tert-butyl halides) for alkylation at the N1 position .

- Electronic Effects : The electron-withdrawing carboxylic acid group directs nucleophilic attacks to the para position of the 4-chlorophenyl ring. DFT calculations (e.g., Mulliken charges) can predict reactive sites .

Q. How should discrepancies in spectral data during characterization be resolved?

- Methodology :

- Cross-Validation : Compare XRD-derived bond lengths/angles with computational models (e.g., Gaussian-optimized geometries). Discrepancies >0.05 Å suggest structural anomalies .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the 4-chlorophenyl group) by acquiring spectra at 298 K and 343 K .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., esterification of the carboxylic acid). Adjust stoichiometry if intermediates accumulate .

- By-Product Analysis : Identify common by-products (e.g., dechlorinated analogs) via LC-MS and introduce scavengers (e.g., activated charcoal) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.